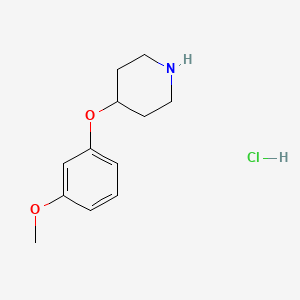

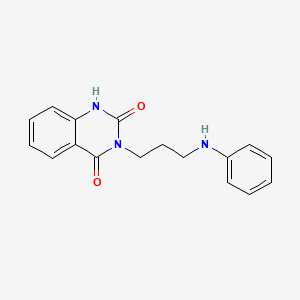

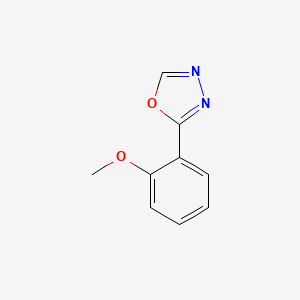

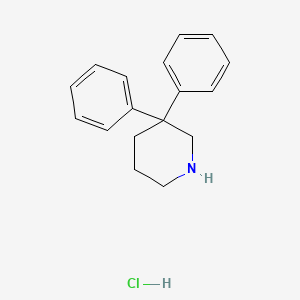

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione

カタログ番号 B1356537

CAS番号:

94507-33-2

分子量: 295.34 g/mol

InChIキー: XMBDZLZBEIMRGV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trimethoxy[3-(phenylamino)propyl]silane is a silane coupling agent . It’s used in the low-temperature cross-linking of polyethyleneimine ethoxylated (PEIE) to obtain stable electron injection layers in solution-processed organic light-emitting devices .

Molecular Structure Analysis

The molecular formula for trimethoxy[3-(phenylamino)propyl]silane is C12H21NO3Si, and its molecular weight is 255.39 .Chemical Reactions Analysis

In a study, four types of silane coupling agents, including trimethoxy[3-(phenylamino)propyl]silane, reacted with PEIE at low temperatures ranging from 65°C–120°C .Physical And Chemical Properties Analysis

Trimethoxy[3-(phenylamino)propyl]silane is a liquid at 20°C. It should be stored under inert gas and away from moisture. Its boiling point is 310°C, and it has a specific gravity of 1.07 at 20°C .科学的研究の応用

Antibacterial Activity

- Design, Synthesis, and Antibacterial Evaluation of Some Novel 3′-(Phenylamino)-1′H-spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-dione Derivatives :This study describes the synthesis and evaluation of antibacterial activity against resistant strains of Gram-positive and Gram-negative bacteria of derivatives related to 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione (Mohammadi et al., 2014).

Green Chemistry Applications

- Metal and phosgene-free synthesis of 1H-quinazoline-2,4-diones by selenium-catalyzed carbonylation :This research presents a metal and phosgene-free method to synthesize 1H-quinazoline-2,4-diones, suggesting environmentally friendly approaches in chemical synthesis (Wu & Yu, 2010).

Synthesis Methods

- A facile synthesis of substituted 3-amino-1H-quinazoline-2,4-diones :This paper outlines a new synthesis method for a series of 3-amino-1H-quinazoline-2,4-diones, demonstrating the versatility and potential applications in chemical synthesis (Tran et al., 2005).

Herbicidal Activity

- Synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones :This study explores novel herbicides, with several synthesized compounds showing promising herbicidal activity against broadleaf and monocotyledonous weeds (Wang et al., 2014).

Antidiabetic Potential

- Synthesis, biological evaluation and molecular docking of 3-substituted quinazoline-2,4(1H, 3H)-diones :This research evaluates the antidiabetic potential of quinazoline-2,4-diones, finding moderate activity against α-amylase and α-glucosidase enzymes (Santos-Ballardo et al., 2020).

Antiviral Applications

- First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents :This study identifies a series of novel synthesized quinazolines with significant antiviral activity specifically against vaccinia and adenovirus (Kang et al., 2016).

Safety And Hazards

特性

IUPAC Name |

3-(3-anilinopropyl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-16-14-9-4-5-10-15(14)19-17(22)20(16)12-6-11-18-13-7-2-1-3-8-13/h1-5,7-10,18H,6,11-12H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBDZLZBEIMRGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538868 |

Source

|

| Record name | 3-(3-Anilinopropyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione | |

CAS RN |

94507-33-2 |

Source

|

| Record name | 3-(3-Anilinopropyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

946755-53-9

2-(2-Methoxyphenyl)-1,3,4-oxadiazole

42966-95-0

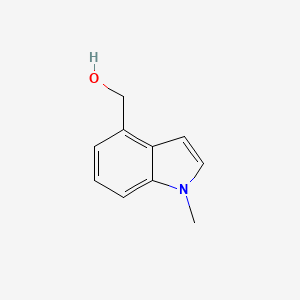

(1-methyl-1H-indol-4-yl)methanol

859850-95-6

![3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1356482.png)